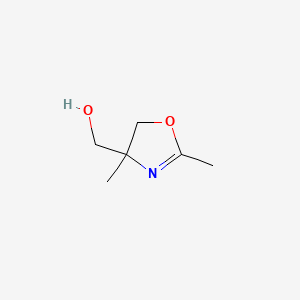

2,4-Dimethyl-2-oxazoline-4-methanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 74297. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2,4-dimethyl-5H-1,3-oxazol-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-5-7-6(2,3-8)4-9-5/h8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWLSGHOSSUXBJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(CO1)(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80885791 | |

| Record name | 4-Oxazolemethanol, 4,5-dihydro-2,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80885791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39986-37-3 | |

| Record name | 4,5-Dihydro-2,4-dimethyl-4-oxazolemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39986-37-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Oxazolemethanol, 4,5-dihydro-2,4-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039986373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dimethyl-2-oxazoline-4-methanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74297 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Oxazolemethanol, 4,5-dihydro-2,4-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Oxazolemethanol, 4,5-dihydro-2,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80885791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dimethyl-2-oxazoline-4-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.741 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Dimethyl-2-oxazoline-4-methanol (CAS 39986-37-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethyl-2-oxazoline-4-methanol, with the CAS number 39986-37-3, is a substituted oxazoline that holds potential as a versatile building block in synthetic chemistry. Its bifunctional nature, possessing both a hydroxyl group and the characteristic oxazoline ring, makes it a valuable synthon for the creation of more complex molecules. This is particularly relevant in the fields of polymer chemistry and drug development, where the oxazoline moiety is a known pharmacophore and a precursor to functionalized polymers.

This technical guide provides a comprehensive overview of the available technical data for this compound, including its physicochemical properties, a general synthesis protocol, and a discussion of its potential applications based on the known reactivity and utility of the oxazoline class of compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data has been compiled from various chemical databases and literature sources.

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Formula | C₆H₁₁NO₂ | [1][2] |

| Molecular Weight | 129.1570 g/mol | [1][2] |

| CAS Number | 39986-37-3 | [1][2] |

| IUPAC Name | (2,4-Dimethyl-4,5-dihydro-1,3-oxazol-4-yl)methanol | |

| Synonyms | 2,4-Dimethyl-4-hydroxymethyl-2-oxazoline, 4,5-Dihydro-2,4-dimethyl-4-oxazolemethanol | [1][2] |

| Melting Point | 30-31 °C | |

| Boiling Point (Reduced Pressure) | 104-106 °C at 0.020 bar (377-379 K) | [1] |

| Boiling Point (Predicted) | 207-209 °C | |

| Density (Predicted) | 1.14 ± 0.1 g/cm³ | |

| pKa (Predicted) | 14.22 ± 0.10 |

Synthesis

A general and plausible synthetic route to this compound involves the cyclization of an appropriate amino alcohol with a nitrile. Specifically, the reaction of 2-amino-2-methyl-1,3-propanediol with acetonitrile, typically in the presence of a catalyst, would yield the target compound. This method is a well-established route for the synthesis of 2,4-disubstituted-2-oxazolines.

Experimental Protocol (General)

The following is a generalized experimental protocol based on known procedures for the synthesis of similar oxazoline compounds.

Materials:

-

2-amino-2-methyl-1,3-propanediol

-

Acetonitrile (dried)

-

Cadmium acetate dihydrate (or other suitable catalyst)

-

Anhydrous solvent (e.g., toluene, xylene)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-2-methyl-1,3-propanediol and the catalyst.

-

Add an excess of dry acetonitrile, which serves as both a reactant and a solvent. Alternatively, another suitable anhydrous solvent can be used.

-

The reaction mixture is heated to reflux and stirred for a period of several hours to days, with the progress of the reaction monitored by a suitable technique (e.g., TLC, GC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent and excess acetonitrile are removed under reduced pressure.

-

The crude product is then purified, typically by vacuum distillation or column chromatography, to yield pure this compound.

Analytical Data

The structural confirmation of this compound relies on standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The NIST Chemistry WebBook provides access to IR and mass spectra for this compound.[1][3]

Table 2: Key Analytical Data for this compound

| Analytical Technique | Key Features |

| ¹H NMR | Expected signals would include singlets for the two methyl groups, signals for the methylene protons of the ring and the hydroxymethyl group, and a broad singlet for the hydroxyl proton. |

| ¹³C NMR | Expected signals would include those for the two methyl carbons, the methylene carbons, the quaternary carbon at the 4-position, and the imine carbon at the 2-position. |

| Infrared (IR) Spectroscopy | Characteristic peaks would include a C=N stretch for the oxazoline ring, C-O stretches, and a broad O-H stretch for the hydroxyl group. The NIST WebBook provides a gas-phase IR spectrum.[3] |

| Mass Spectrometry (MS) | The electron ionization mass spectrum would show the molecular ion peak and characteristic fragmentation patterns. The NIST WebBook provides the mass spectrum.[3] |

Applications and Potential in Drug Development

While specific biological activities for this compound are not extensively documented, the broader class of oxazoline-containing compounds has garnered significant interest in medicinal chemistry and materials science.

-

Monomer for Functional Polymers: The hydroxyl functionality of this compound makes it a suitable monomer for the synthesis of functional poly(2-oxazoline)s. Poly(2-oxazoline)s are a class of polymers known for their biocompatibility, stealth properties, and potential in drug delivery systems.[4][5] The hydroxyl group can be used for post-polymerization modification to attach drugs, targeting ligands, or other functional moieties.

-

Chiral Ligands in Asymmetric Catalysis: The oxazoline ring is a key component of many successful chiral ligands used in asymmetric catalysis to produce enantiomerically pure compounds, a critical aspect of modern drug development. The 4-hydroxymethyl-4-methyl substitution pattern could be a starting point for the synthesis of novel chiral ligands.

-

Pharmacophore in Bioactive Molecules: The oxazoline ring is present in a number of natural products and synthetic compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects. As a functionalized oxazoline, this compound could serve as a valuable intermediate in the synthesis of new drug candidates.

Conclusion

This compound is a functionalized heterocyclic compound with significant potential as a building block in both materials science and medicinal chemistry. While direct biological data for this specific molecule is limited, its structural features suggest its utility as a monomer for advanced polymers for drug delivery, a precursor to chiral ligands for asymmetric synthesis, and an intermediate in the preparation of novel bioactive compounds. Further research into the specific properties and reactivity of this compound is warranted to fully explore its potential in drug development and other advanced applications.

References

An In-depth Technical Guide on the Core Properties of 2,4-Dimethyl-2-oxazoline-4-methanol

This technical guide provides a comprehensive overview of the fundamental properties of 2,4-Dimethyl-2-oxazoline-4-methanol, catering to researchers, scientists, and professionals in drug development. The document outlines its chemical and physical characteristics, spectroscopic data, and potential applications, drawing from available scientific literature.

Chemical and Physical Properties

This compound, with the CAS Registry Number 39986-37-3, is a heterocyclic compound featuring an oxazoline ring.[1][2][3] This structure is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by oxazoline-containing molecules.[4][5][6] The fundamental identifiers and physical properties of this compound are summarized in the tables below.

Table 1: Chemical Identifiers of this compound

| Identifier | Value | Reference |

| Molecular Formula | C₆H₁₁NO₂ | [1][2][3] |

| Molecular Weight | 129.1570 g/mol | [1][2][3] |

| CAS Registry Number | 39986-37-3 | [1][2][3] |

| IUPAC Name | (2,4-Dimethyl-4,5-dihydro-1,3-oxazol-4-yl)methanol | |

| InChI | InChI=1S/C6H11NO2/c1-5-7-6(2,3-8)4-9-5/h8H,3-4H2,1-2H3 | [1][2][3] |

| InChIKey | YWLSGHOSSUXBJK-UHFFFAOYSA-N | [1][2][3] |

| SMILES | CC1=NC(C)(CO)CO1 | [7] |

Table 2: Physical Properties of this compound

| Property | Value | Reference |

| Boiling Point | 377-379 K at 0.020 bar | [2] |

Spectroscopic Data

The structural characterization of this compound is supported by various spectroscopic techniques. The available data is summarized below.

Table 3: Spectroscopic Data for this compound

| Spectroscopy | Data Availability | Reference |

| ¹H NMR | Spectrum available | [7] |

| Mass Spectrometry | Spectrum available | [1][8] |

| Infrared (IR) Spectroscopy | Spectrum available | [1] |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a general and common method for the synthesis of 2,4-disubstituted-2-oxazolines involves the cyclization of a β-hydroxy amide. A plausible synthetic route is the reaction of 2-amino-2-methyl-1,3-propanediol with acetonitrile. The general workflow for such a synthesis and subsequent characterization is outlined below.

General Experimental Workflow for Synthesis and Characterization

Reactivity and Potential Applications

The reactivity of this compound is dictated by the functional groups present: the oxazoline ring, the tertiary alcohol, and the methyl groups. The nitrogen atom in the oxazoline ring can act as a nucleophile, while the hydroxyl group can undergo typical alcohol reactions such as esterification and etherification.

The broader class of oxazoline-containing compounds has garnered significant attention in drug development due to their wide range of biological activities, including antibacterial, antifungal, antitumor, and anti-inflammatory properties.[4][5][6] While specific biological data for this compound is not extensively documented, its structural motifs suggest potential for biological activity.

Derivatives of 2,4-disubstituted oxazolines are being explored for various therapeutic applications.[9] The chiral centers that can be readily introduced at the 4-position of the oxazoline ring make these compounds valuable scaffolds in asymmetric synthesis and as chiral ligands in catalysis.

Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the involvement of this compound in any biological signaling pathways. Research in this area would be necessary to elucidate its mechanism of action if any biological activity is discovered.

Conclusion

This compound is a heterocyclic compound with potential for further investigation in the fields of medicinal chemistry and materials science. This guide has summarized its core fundamental properties based on available data. Further experimental work is required to fully characterize this molecule, including detailed synthetic protocols, comprehensive reactivity studies, and thorough biological evaluation to uncover its potential therapeutic applications.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. ijpsr.com [ijpsr.com]

- 5. researchgate.net [researchgate.net]

- 6. Oxazolines: Their Synthesis and Biological Activity | Semantic Scholar [semanticscholar.org]

- 7. 2,4-DIMETHYL-4-HYDROXYMETHYL-2-OXAZOLINE(39986-37-3) 1H NMR spectrum [chemicalbook.com]

- 8. This compound [webbook.nist.gov]

- 9. pubs.acs.org [pubs.acs.org]

Chiral Oxazoline Ligands: A Comprehensive Technical Guide for Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Chiral oxazoline ligands have emerged as a cornerstone in the field of asymmetric catalysis, enabling the stereoselective synthesis of a vast array of chiral molecules. Their modular nature, accessibility from the chiral pool, and the formation of well-defined metal complexes have made them indispensable tools in academic research and the pharmaceutical industry. This in-depth guide provides a technical overview of the core aspects of chiral oxazoline ligands, including their synthesis, classification, and application in key synthetic transformations, with a focus on quantitative data, experimental protocols, and mechanistic understanding.

Introduction to Chiral Oxazoline Ligands

Chiral oxazoline-containing ligands are a class of privileged ligands renowned for their ability to induce high levels of enantioselectivity in a multitude of metal-catalyzed reactions.[1] The fundamental structure consists of a chiral oxazoline ring, which imparts stereochemical control, connected to one or more additional donor groups that coordinate to a metal center. The stereocenter on the oxazoline ring is typically positioned alpha to the coordinating nitrogen atom, allowing for direct and effective chiral induction at the metal's active site.[1] Since their introduction, a wide variety of chiral oxazoline ligands have been developed, broadly categorized by the number of oxazoline rings and the nature of the coordinating atoms.[1]

Classification of Chiral Oxazoline Ligands

The versatility of chiral oxazoline ligands stems from their structural diversity. They can be broadly classified into three main categories:

-

Mono(oxazoline) Ligands: These ligands possess a single chiral oxazoline ring. A prominent example is the phosphino-oxazoline (PHOX) class of P,N-ligands, where the oxazoline nitrogen and a phosphine group act as the two coordinating atoms.[1]

-

Bis(oxazoline) (BOX) Ligands: Often abbreviated as BOX ligands, these are C₂-symmetric ligands containing two chiral oxazoline rings.[2] They are typically linked by a backbone, such as a methylene or isopropylidene group.

-

Pyridine-Bis(oxazoline) (PyBOX) Ligands: PyBOX ligands are a subset of bis(oxazoline) ligands where the two oxazoline rings are connected to a central pyridine ring, creating a tridentate N,N,N-coordinating "pincer-type" ligand.[2][3] This rigid structure and larger binding site allow for coordination with a wide range of metals, including lanthanides.

Synthesis of Chiral Oxazoline Ligands

The synthesis of chiral oxazoline ligands is well-established and generally proceeds from readily available chiral β-amino alcohols, which are often derived from amino acids.[1][2]

General Synthetic Routes

A common and efficient one-pot method for the synthesis of both BOX and PyBOX ligands involves the condensation of a dinitrile with a chiral β-amino alcohol using a Lewis acid catalyst, such as zinc triflate. This method often results in high yields without the need for extensive purification.

Experimental Protocol: Scalable Synthesis of (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx)

This protocol describes a three-step, scalable synthesis starting from commercially available picolinic acid.[4]

Step 1: Amidation

-

To a round-bottom flask, add picolinic acid (1.00 equiv), CH₂Cl₂ and N-methylmorpholine (1.50 equiv).

-

Cool the mixture to 0 °C in an ice bath.

-

Add isobutyl chloroformate (1.15 equiv) dropwise over 30 minutes. Stir for an additional 30 minutes at 0 °C.

-

In a separate flask, dissolve (S)-tert-leucinol (1.10 equiv) in CH₂Cl₂ and add N-methylmorpholine (1.20 equiv).

-

Transfer this solution dropwise to the cooled reaction mixture over 1 hour using a syringe pump.

-

Remove the cooling bath and allow the reaction to warm to room temperature and stir for 2 hours.

Step 2: Cyclization (via Chlorination)

-

The amide-alcohol from the previous step is chlorinated using SOCl₂ in toluene at 60 °C.

Step 3: Ring Closure

-

The resulting amide chloride hydrochloride salt is treated with sodium methoxide in methanol at 55 °C for 3 hours to effect ring closure.

-

After workup and purification by flash column chromatography, (S)-t-BuPyOx is obtained as a white solid.

Applications in Asymmetric Catalysis

Chiral oxazoline ligands have been successfully employed in a wide array of asymmetric transformations. The following sections highlight their application in key carbon-carbon bond-forming reactions, with a focus on comparative performance data.

Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. Chiral oxazoline complexes, particularly those of copper(II), have proven to be highly effective catalysts for this transformation.[5]

The proposed catalytic cycle for a copper(II)-BOX catalyzed Diels-Alder reaction is depicted below. The Lewis acidic copper center activates the dienophile by coordination, which then undergoes a stereoselective [4+2] cycloaddition with the diene.

Table 1: Comparison of Chiral Oxazoline Ligands in the Asymmetric Diels-Alder Reaction of N-Acryloyl-2-oxazolidinone with Cyclopentadiene

| Ligand Type | Metal | Ligand | Yield (%) | ee (%) | Reference |

| BOX | Cu(II) | (S,S)-t-Bu-BOX | 98 | 98 | [5] |

| BOX | Fe(III) | (S,S)-Ph-BOX | 91 | 86 | [6] |

| PyBOX | La(III) | i-Pr-PyBOX | 95 | 94 | |

| PHOX | Pd(II) | (S)-t-Bu-PHOX | 92 | 88 | [1] |

Asymmetric Michael Addition

The asymmetric Michael addition is a fundamental method for the enantioselective formation of carbon-carbon bonds. Chiral oxazoline ligands are effective in catalyzing the conjugate addition of various nucleophiles to α,β-unsaturated compounds.

Table 2: Comparison of Chiral Oxazoline Ligands in the Asymmetric Michael Addition of Diethyl Malonate to Chalcone

| Ligand Type | Metal | Ligand | Yield (%) | ee (%) | Reference |

| BOX | Cu(II) | (R,R)-Ph-BOX | 95 | 92 | [7] |

| PyBOX | Zn(II) | (S,S)-i-Pr-PyBOX | 88 | 85 | [3] |

| PHOX | Cu(I) | (S,Sp)-iPr-FcPHOX | 90 | 91 | [1] |

Asymmetric Allylic Alkylation (AAA)

The palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for the construction of chiral centers. PHOX ligands have been particularly successful in this reaction.[1] The catalytic cycle generally involves the formation of a π-allyl palladium intermediate, followed by nucleophilic attack.

Table 3: Performance of PHOX Ligands in the Pd-Catalyzed Asymmetric Allylic Alkylation of 1,3-Diphenylallyl Acetate with Dimethyl Malonate

| Ligand | Yield (%) | ee (%) | Reference |

| (S)-t-Bu-PHOX | 98 | 96 | [1] |

| (S)-i-Pr-PHOX | 95 | 92 | [1] |

| (S)-Ph-PHOX | 92 | 88 | [1] |

Mechanism of Enantioselection

The high enantioselectivity achieved with chiral oxazoline ligands is attributed to the well-defined and rigid chiral environment they create around the metal center.[6] The bulky substituents on the oxazoline ring effectively block one face of the coordinated substrate, directing the incoming nucleophile or reactant to the other, less sterically hindered face. The C₂-symmetry of many BOX and PyBOX ligands simplifies the number of possible transition states, often leading to higher enantioselectivities.[6]

Conclusion

Chiral oxazoline ligands are a powerful and versatile class of ligands that have had a profound impact on the field of asymmetric catalysis. Their modular synthesis, structural diversity, and the ability to form highly organized and effective chiral catalysts have made them indispensable tools for the stereoselective synthesis of complex molecules. The continued development of novel oxazoline-based ligands and a deeper understanding of their mechanistic intricacies will undoubtedly lead to even more powerful and selective catalytic systems in the future, further advancing the capabilities of synthetic chemistry in both academic and industrial settings.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Bisoxazoline ligand - Wikipedia [en.wikipedia.org]

- 3. blog.strem.com [blog.strem.com]

- 4. BJOC - A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand [beilstein-journals.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. C2-Symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Molecular Properties of 2,4-Dimethyl-2-oxazoline-4-methanol

Audience: Researchers, scientists, and drug development professionals.

This document provides core information regarding the molecular weight and formula of 2,4-Dimethyl-2-oxazoline-4-methanol, a chemical compound of interest in various research and development applications.

Molecular Formula and Weight

The fundamental molecular properties of this compound have been determined and are summarized below. These data are critical for a range of experimental and theoretical applications, including stoichiometry, reaction kinetics, and molecular modeling.

| Property | Value |

| Molecular Formula | C6H11NO2[1][2][3] |

| Molecular Weight | 129.16 g/mol [3] |

| CAS Registry Number | 39986-37-3[1][2] |

Note: The molecular weight provided by the NIST WebBook is 129.1570 g/mol , which is rounded to 129.16 g/mol for practical use.[1][2]

Experimental Protocols

The determination of the molecular formula and weight of a chemical compound like this compound is typically achieved through a combination of mass spectrometry and elemental analysis.

-

Mass Spectrometry: This technique is used to measure the mass-to-charge ratio of ions. The molecular ion peak in the mass spectrum provides the molecular weight of the compound.

-

Elemental Analysis: This method determines the percentage composition of elements (such as carbon, hydrogen, nitrogen, and oxygen) in a sample, which is then used to derive the empirical and subsequently the molecular formula.

Detailed experimental protocols for these standard analytical techniques are widely available in chemical literature and are not specific to this particular compound.

Logical Relationships in Molecular Formula and Weight Determination

The relationship between the molecular formula and molecular weight is a foundational concept in chemistry. The following diagram illustrates the logical workflow for determining these properties.

Caption: Logical workflow for determining molecular formula and weight.

References

Synthesis of 2,4-Dimethyl-2-oxazoline-4-methanol from Amino Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2,4-dimethyl-2-oxazoline-4-methanol, a heterocyclic compound with potential applications in medicinal chemistry and materials science. The core of this guide focuses on a synthetic pathway starting from amino acid precursors, providing detailed experimental protocols, quantitative data from related syntheses, and a visual representation of the experimental workflow.

Introduction

Oxazoline rings are significant structural motifs in numerous biologically active natural products and are utilized as chiral ligands in asymmetric catalysis.[1][2] The synthesis of substituted oxazolines, such as this compound, is of considerable interest. Deriving these structures from readily available and chiral amino acids offers an efficient and stereoselective approach to their production. This guide outlines a feasible synthetic route, leveraging established methodologies for oxazoline formation from amino acid-derived 2-amino alcohols.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned to start from the amino acid α-methylserine. The general and most common approach for synthesizing oxazolines involves the cyclization of a 2-amino alcohol with a carboxylic acid derivative.[1] In this proposed pathway, α-methylserine methyl ester would first be N-acylated, followed by reduction of the ester to a primary alcohol, and subsequent acid-catalyzed cyclization to form the desired oxazoline.

A plausible multi-step synthesis is as follows:

-

Esterification of α-methylserine.

-

N-Acetylation of the α-methylserine methyl ester.

-

Reduction of the methyl ester to the corresponding 2-amino alcohol derivative.

-

Cyclization to form the this compound.

Experimental Protocols

The following are detailed experimental protocols adapted from established methods for the synthesis of similar oxazoline derivatives from amino acids.

Esterification of α-Methylserine

A common method for the esterification of amino acids is the use of thionyl chloride in methanol or trimethylchlorosilane in methanol.

Protocol using Trimethylchlorosilane (TMSCl) in Methanol:

-

Suspend the amino acid (e.g., α-methylserine) (0.1 mol) in a round-bottom flask.

-

Slowly add freshly distilled trimethylchlorosilane (0.2 mol) while stirring with a magnetic stirrer.

-

Add methanol (100 mL) to the mixture.

-

Stir the resulting solution or suspension at room temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture on a rotary evaporator to yield the amino acid methyl ester hydrochloride.[3]

N-Acetylation of α-Methylserine Methyl Ester

-

Dissolve the α-methylserine methyl ester hydrochloride in a suitable solvent such as dichloromethane.

-

Add a base, for instance, triethylamine, to neutralize the hydrochloride.

-

Cool the mixture in an ice bath.

-

Add acetic anhydride dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.

-

Dry the organic layer and concentrate it to obtain the N-acetylated product.

Reduction of the N-Acetylated Methyl Ester

-

Dissolve the N-acetyl-α-methylserine methyl ester in an anhydrous solvent like tetrahydrofuran (THF).

-

Slowly add a reducing agent, such as lithium borohydride (LiBH₄), to the solution at 0 °C.

-

Stir the reaction at room temperature until the ester is fully consumed (monitored by TLC).

-

Quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with a suitable organic solvent.

-

Dry the combined organic extracts and concentrate under reduced pressure to yield the N-acetylated 2-amino alcohol.

Acid-Catalyzed Cyclization to this compound

Several reagents can be used for the dehydrative cyclization of N-acyl-2-amino alcohols to form oxazolines, including triflic acid.[4]

Protocol using Triflic Acid (TfOH):

-

Dissolve the N-(1-(hydroxymethyl)-1-methylethyl)acetamide in a solvent such as 1,2-dichloroethane (DCE).[4]

-

Add triflic acid (1.5 equivalents) to the solution.[4]

-

Heat the reaction mixture to 80 °C.[4]

-

Monitor the formation of the oxazoline by TLC or GC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Neutralize the acid with a suitable base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent.

-

Dry the organic layer and concentrate it to obtain the crude product.

-

Purify the crude product by column chromatography to yield this compound.

Quantitative Data

The following table summarizes quantitative data from syntheses of related oxazoline structures, providing an expected range for yields and reaction conditions.

| Reaction Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Oxazoline Formation | N-(2-hydroxyethyl)benzamide | Triflic Acid (1.5 equiv) | DCE | 80 | Not specified | High | [4] |

| Silver-mediated Cyclization | Thioamide dipeptide | Ag₂CO₃ (1.5-3 equiv) | Not specified | Not specified | 2-21 | 23-97 (conversion) | [5] |

| Molybdenum-catalyzed Cyclization | N-adamantoyl-L-serine methyl ester | MoO₂(acac)₂ | Toluene | Reflux | Not specified | 80 | [6] |

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the proposed synthesis of this compound from α-methylserine.

Caption: Synthetic workflow for this compound.

References

- 1. Oxazoline - Wikipedia [en.wikipedia.org]

- 2. Biosynthesis of natural products with unique structures | The University of Tokyo [u-tokyo.ac.jp]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Silver(i)-mediated oxazoline formation: a mild route to 2,4-oxazoles in peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Serine Derived Oxazolines Using a Molybdenum Dioxide Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

Role of 2,4-Dimethyl-2-oxazoline-4-methanol as a chiral auxiliary

An In-depth Technical Guide on the Role of Chiral Auxiliaries in Asymmetric Synthesis: A Focus on Oxazolidinone Scaffolds

Introduction

In the landscape of modern synthetic organic chemistry, the precise control of stereochemistry is paramount, particularly in the fields of pharmaceutical sciences and materials research. Chiral auxiliaries are powerful tools that enable chemists to induce stereoselectivity in chemical reactions, leading to the preferential formation of one enantiomer or diastereomer over another. This technical guide delves into the principles and applications of chiral auxiliaries, with a specific focus on the widely utilized oxazolidinone class. While initial inquiries into the specific role of 2,4-Dimethyl-2-oxazoline-4-methanol as a chiral auxiliary did not yield documented applications in asymmetric synthesis, the structurally related oxazolidinones serve as an exemplary and extensively studied class, offering deep insights into the methodologies and logic of chiral auxiliary-based stereocontrol.

Core Concept: The Chiral Auxiliary

A chiral auxiliary is a chemical compound that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[1] After the desired stereoselective transformation, the auxiliary is removed, having served its purpose of inducing chirality. The effectiveness of a chiral auxiliary is determined by its ability to provide a rigid and well-defined chiral environment, leading to a significant energy difference between the transition states that produce the different stereoisomers.

The general workflow for the application of a chiral auxiliary is depicted below:

Figure 1: General workflow for the use of a chiral auxiliary in asymmetric synthesis.

Evans Oxazolidinone Auxiliaries: A Case Study

Pioneered by David A. Evans, chiral oxazolidinones are among the most successful and versatile chiral auxiliaries.[1][2] They are typically derived from readily available and relatively inexpensive chiral amino alcohols.[1] The rigid heterocyclic structure and the steric directing group at the 4-position are key to their high efficacy in a variety of asymmetric transformations, including alkylations, aldol reactions, and Diels-Alder reactions.[1][3]

Synthesis and Acylation of Oxazolidinone Auxiliaries

Oxazolidinones can be synthesized from corresponding β-amino alcohols.[1] A variety of these auxiliaries are also commercially available. The first step in their use involves acylation to attach the prochiral substrate to the auxiliary. This is commonly achieved by deprotonation of the oxazolidinone with a strong base like n-butyllithium, followed by reaction with an acyl chloride or anhydride.[4]

Experimental Protocol: Acylation of (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone

-

A solution of (4R,5S)-(+)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

n-Butyllithium (1.05 eq, as a solution in hexanes) is added dropwise, and the resulting solution is stirred for 15 minutes.

-

The desired acyl chloride (1.1 eq) is then added dropwise, and the reaction mixture is stirred for 30-60 minutes at -78 °C before being allowed to warm to room temperature.

-

The reaction is quenched with a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield the N-acyloxazolidinone.

Applications in Asymmetric Synthesis

Asymmetric Alkylation

The enolates derived from N-acyloxazolidinones can be alkylated with high diastereoselectivity. The stereochemical outcome is dictated by the chelated enolate structure and the steric hindrance provided by the substituent on the oxazolidinone ring, which directs the incoming electrophile to the opposite face.

Figure 2: Logical workflow for the asymmetric alkylation of an N-acyloxazolidinone.

Experimental Protocol: Asymmetric Alkylation of an N-Propionyl Oxazolidinone [4]

-

The N-propionyl oxazolidinone (1.0 eq) is dissolved in anhydrous THF and cooled to -78 °C.

-

Sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq, as a 1.0 M solution in THF) is added dropwise to form the (Z)-enolate.[4]

-

After stirring for 30 minutes, the alkylating agent (e.g., benzyl bromide, 1.2 eq) is added.

-

The reaction is stirred at -78 °C for several hours until completion (monitored by TLC).

-

The reaction is quenched with saturated aqueous ammonium chloride and worked up as described for the acylation.

-

The diastereomeric ratio of the crude product can be determined by ¹H NMR spectroscopy or gas chromatography.

-

The product is purified by column chromatography.

| Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) |

| Benzyl bromide | >99:1 | 95 |

| Allyl iodide | 98:2 | 92 |

| Methyl iodide | 97:3 | 90 |

Table 1: Representative data for the asymmetric alkylation of N-propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone.

Asymmetric Aldol Reactions

Evans-type aldol reactions are renowned for their high levels of stereocontrol, allowing for the synthesis of syn-aldol products with excellent diastereoselectivity.[1] The reaction proceeds through a chair-like six-membered transition state involving a boron enolate.

Experimental Protocol: Asymmetric Aldol Reaction [1]

-

The N-acyloxazolidinone (1.0 eq) is dissolved in anhydrous dichloromethane (DCM) and cooled to 0 °C.

-

Di-n-butylboron triflate (DBBT) (1.1 eq) is added, followed by the dropwise addition of a tertiary amine base (e.g., triethylamine or diisopropylethylamine) (1.2 eq). The mixture is stirred at 0 °C for 30 minutes to form the boron enolate.

-

The reaction is then cooled to -78 °C, and the aldehyde (1.2 eq) is added.

-

The mixture is stirred at -78 °C for 1-2 hours and then at 0 °C for an additional hour.

-

The reaction is quenched by the addition of a pH 7 buffer solution and methanol.

-

The mixture is concentrated, and the residue is taken up in methanol and treated with hydrogen peroxide to oxidize the boron byproducts.

-

Standard aqueous workup and purification by column chromatography afford the aldol adduct.

| Aldehyde | Diastereoselectivity | Yield (%) |

| Isobutyraldehyde | >99:1 | 85 |

| Benzaldehyde | 98:2 | 80 |

| Acetaldehyde | 95:5 | 75 |

Table 2: Representative data for the asymmetric aldol reaction of an N-propionyl oxazolidinone.

Cleavage of the Chiral Auxiliary

After the asymmetric transformation, the chiral auxiliary must be removed to yield the desired chiral product. A variety of methods are available for the cleavage of oxazolidinone auxiliaries, allowing for the formation of different functional groups.

References

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. chemistry.williams.edu [chemistry.williams.edu]

Literature review on 2,4-dimethyl-substituted oxazolines

An In-depth Technical Guide on 2,4-Dimethyl-Substituted Oxazolines for Researchers and Drug Development Professionals.

Introduction

Oxazolines are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. They exist as three isomers depending on the position of the double bond. The 2-oxazoline scaffold, in particular, is a privileged structure in medicinal chemistry and organic synthesis.[1] These moieties are present in numerous natural products, pharmaceuticals, and functional polymers.[2] Their applications are diverse, ranging from chiral ligands in asymmetric catalysis to key intermediates in the synthesis of bioactive compounds like amino alcohols and β-hydroxy-α-amino acids.[3][4]

Derivatives substituted at the 2- and 4-positions, such as 2,4-dimethyl-substituted oxazolines, are of significant interest. The substituents on the oxazoline ring modulate the compound's steric and electronic properties, influencing its reactivity and biological activity. This guide provides a comprehensive review of the synthesis, chemical properties, and applications of 2,4-dimethyl-substituted oxazolines and their close analogs, with a focus on quantitative data and detailed experimental protocols for researchers in drug development and organic synthesis.

Synthesis of 2,4-Dimethyl-Substituted Oxazolines

The formation of the 2-oxazoline ring is a cornerstone of heterocyclic chemistry. Various methods have been developed, often involving the cyclization of a precursor molecule.

Key Synthetic Methodologies

-

Cyclodehydration of β-Hydroxy Amides : This is one of the most common and effective methods for synthesizing 2-oxazolines. Reagents like diethylaminosulfur trifluoride (DAST) and bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) facilitate a mild and highly efficient cyclization of β-hydroxy amides.[5] Deoxo-Fluor is often preferred due to its increased thermal stability.[5][6] This method demonstrates high functional group compatibility and typically provides good to excellent yields.[5]

-

From Aldehydes and Amino Alcohols : A one-pot synthesis can be achieved by reacting aldehydes with amino alcohols in the presence of an oxidizing agent like N-bromosuccinimide (NBS). This approach is characterized by mild reaction conditions, broad scope, and high yields.[7]

-

Microwave-Assisted Synthesis : Microwave irradiation offers a significant advantage by drastically reducing reaction times compared to conventional heating.[8][9] This technique has been successfully applied to the synthesis of 2-oxazoline derivatives from precursors like methyl salicylate and amino alcohols, using a catalyst such as metallic sodium.[8][10]

-

From Nitriles and Amino Alcohols : Copper-N-Heterocyclic Carbene (NHC) complexes can catalyze the reaction of nitriles with amino alcohols to yield 2-substituted oxazolines under mild conditions.[7][11]

The general workflow for synthesizing and characterizing oxazoline derivatives is outlined below.

Caption: General workflow for the synthesis and purification of 2,4-disubstituted oxazolines.

Table 1: Comparison of Synthetic Methods for Oxazolines

| Method | Precursors | Reagents/Catalyst | Conditions | Yield | Reference |

| Dehydration | β-Hydroxy Amides | DAST / Deoxo-Fluor | -78 °C to -20 °C | Good to Excellent | [5] |

| One-Pot Synthesis | Aldehydes, Amino Alcohols | N-Bromosuccinimide (NBS) | Room Temperature | High | [7] |

| Microwave-Assisted | Methyl Salicylate, Amino Alcohols | Metallic Sodium | 150-160 °C, 15-20 min | 16-37% | [8][9] |

| Catalytic | Nitriles, Amino Alcohols | Copper-NHC Complexes | Mild | Good | [7][11] |

Experimental Protocol: Synthesis via Deoxo-Fluor

This protocol is adapted from the general procedure for cyclizing β-hydroxy amides.[6]

-

Preparation : A solution of a β-hydroxy amide (1.0 eq) in a suitable anhydrous solvent (e.g., CH₂Cl₂) is prepared in a flame-dried flask under an inert atmosphere (e.g., Argon) and cooled to 0 °C.

-

Reagent Addition : Deoxo-Fluor® (1.1 eq, typically as a 50% solution in toluene) is added dropwise to the cooled solution of the β-hydroxy amide.

-

Reaction : The reaction mixture is stirred at 0 °C and allowed to slowly warm to room temperature over several hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Quenching : Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.

-

Extraction : The aqueous layer is separated and extracted three times with CH₂Cl₂. The combined organic layers are then washed with brine.

-

Drying and Concentration : The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

-

Purification : The resulting crude product is purified by flash column chromatography on silica gel to afford the pure oxazoline.

Physicochemical and Spectroscopic Data

The characterization of 2,4-dimethyl-substituted oxazolines relies on standard spectroscopic techniques. The NIST Chemistry WebBook provides reference data for closely related compounds, such as 2,4-dimethyl-2-oxazoline-4-methanol.[12][13]

Table 2: Physicochemical and Spectroscopic Data for Oxazoline Derivatives

| Compound | Formula | MW | Boiling Point | Key Mass Spec (m/z) | Key ¹H NMR Signals (ppm) | Reference |

| This compound | C₆H₁₁NO₂ | 129.16 | 377-379 K @ 0.02 bar | 114, 98, 86, 70, 56, 43 | Not Available | [12][13] |

| 4,4-Dimethyl-2-oxazoline | C₅H₉NO | 99.13 | Not Available | Not Available | 1.25 (s, 6H, C(CH₃)₂), 3.91 (s, 2H, CH₂), 1.95 (s, 3H, N=C-CH₃) | [14] |

| 2,4-Dimethyl-3-oxazoline | C₅H₉NO | 99.13 | 141 °C @ 760 mmHg | Not Available | Not Available | [15] |

Reactions and Applications in Organic Synthesis

Substituted oxazolines are versatile intermediates in organic synthesis, primarily due to the reactivity of the C2-substituent and the ability of the oxazoline ring to direct metallation.

Directed Ortho-Metallation and Functionalization

The oxazoline group is an effective directing group for ortho-lithiation of aryl substituents at the C2 position. This allows for the introduction of various electrophiles at the position ortho to the oxazoline, providing a powerful tool for creating highly substituted aromatic compounds. A similar principle applies to the lithiation of other heterocyclic rings attached at the C2 position, such as thiophene.[16]

Caption: Reaction pathway for directed ortho-metallation of a 2-aryl-oxazoline.

Use as Chiral Auxiliaries

Enantiomerically pure oxazolines, derived from chiral amino alcohols, are widely used as chiral ligands in a vast array of asymmetric catalytic reactions, including allylic alkylations, Heck reactions, and hydrogenations.[4] The substituents at the C4 position play a crucial role in creating a chiral environment around the metal center, enabling high levels of enantioselectivity.

Biological Activity and Drug Development

The oxazoline ring is a key component of several natural products with significant biological activity, including cytotoxic agents like brasilibactin A.[8][9] This has spurred research into synthetic oxazoline derivatives as potential therapeutic agents.

Antitumor and Antioxidant Activity

Several studies have evaluated new oxazoline derivatives for their cytotoxic and antioxidant properties. For example, certain 2-(2-hydroxyphenyl)-4-substituted oxazolines have been synthesized and tested against human cancer cell lines.[9] Some derivatives have shown potent inhibition of cancer cell growth at nanomolar concentrations against lines such as MDA-MB-231 (breast cancer), MCF7 (breast cancer), and K562 (leukemia).[10]

The general process for evaluating the biological activity of newly synthesized compounds is depicted below.

Caption: Experimental workflow for in vitro cytotoxicity screening of oxazoline derivatives.

Table 3: Biological Activity of Selected Oxazoline Derivatives

| Compound Class | Activity Type | Cell Line | IC₅₀ Value | Reference |

| Salicyloyl-Oxazoline Derivatives | Cytotoxic | MDA-MB-231 | Nanomolar range | [8][10] |

| Salicyloyl-Oxazoline Derivatives | Cytotoxic | K562 | Nanomolar range | [10] |

| Salicyloyl-Oxazoline Derivatives | Cytotoxic | MCF7 | High cytotoxicity | [10] |

| Salicyloyl-Oxazoline Derivatives | Antioxidant | Hydroxyl Radical Scavenging | Very Strong Activity | [8][10] |

| Quinazoline-Benzimidazole Hybrids | Antitumor | MGC-803 (Gastric) | 0.97 - 4.60 µmol·L⁻¹ | [17] |

Experimental Protocol: MTT Cytotoxicity Assay

This is a generalized protocol for assessing the cytotoxic effects of compounds on cancer cell lines, adapted from methodologies described in the literature.[17]

-

Cell Seeding : Human tumor cells (e.g., MGC-803 or MCF-7) are seeded into 96-well plates at a density of 5×10³ to 1×10⁴ cells per well and cultured for 24 hours to allow for attachment.

-

Compound Treatment : The synthesized oxazoline derivatives are dissolved in DMSO to create stock solutions. These are then serially diluted with culture medium to achieve a range of final concentrations. The cells are treated with these dilutions and incubated for a specified period (e.g., 48 or 72 hours). A control group is treated with DMSO-containing medium only.

-

MTT Addition : After incubation, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours at 37 °C.

-

Formazan Solubilization : The culture medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals formed by viable cells. The plate is then agitated for 10 minutes.

-

Absorbance Reading : The absorbance of each well is measured using a microplate reader at a wavelength of approximately 490 nm.

-

IC₅₀ Calculation : The cell viability is calculated as a percentage relative to the control group. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion

2,4-Dimethyl-substituted oxazolines and related analogs represent a versatile and valuable class of heterocyclic compounds. Efficient synthetic routes, including microwave-assisted methods and mild cyclodehydration reactions, make them readily accessible. Their utility as synthetic intermediates, particularly in directed metallation and as chiral ligands, is well-established. Furthermore, emerging research highlights their potential in drug discovery, with demonstrated antioxidant and potent antitumor activities. The continued exploration of this scaffold, including the synthesis of novel derivatives and their comprehensive biological evaluation, holds significant promise for both the fields of organic synthesis and medicinal chemistry.

References

- 1. ijpsr.com [ijpsr.com]

- 2. researchgate.net [researchgate.net]

- 3. Condensation Reactions to Form Oxazoline-Substituted Potassium Organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor [organic-chemistry.org]

- 6. The rapid synthesis of oxazolines and their heterogeneous oxidation to oxazoles under flow conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02105C [pubs.rsc.org]

- 7. 2-Oxazoline synthesis [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. This compound [webbook.nist.gov]

- 13. This compound [webbook.nist.gov]

- 14. researchgate.net [researchgate.net]

- 15. 2,4-Dimethyl-3-oxazoline | C5H9NO | CID 53654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

Spectroscopic Profile of 2,4-Dimethyl-2-oxazoline-4-methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2,4-Dimethyl-2-oxazoline-4-methanol (CAS Registry Number: 39986-37-3). The information presented includes tabulated summaries of available spectroscopic data (Nuclear Magnetic Resonance - NMR, Infrared - IR, and Mass Spectrometry - MS), detailed experimental protocols for the acquisition of such data, and a logical workflow for spectroscopic analysis. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of chemical synthesis, characterization, and drug development.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound.

Molecular Formula: C₆H₁₁NO₂ Molecular Weight: 129.1570 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: Experimental ¹H and ¹³C NMR data for this compound were not available in publicly accessible databases at the time of this compilation.

Infrared (IR) Spectroscopy

The following data was obtained from the gas-phase IR spectrum available in the NIST/EPA Gas-Phase Infrared Database.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment (Tentative) |

| ~3400 | Broad | O-H stretch (alcohol) |

| ~2970 | Strong | C-H stretch (aliphatic) |

| ~1670 | Medium | C=N stretch (oxazoline ring) |

| ~1370 | Medium | C-H bend (methyl) |

| ~1050 | Strong | C-O stretch (alcohol) |

Mass Spectrometry (MS)

The following data was obtained from the electron ionization (EI) mass spectrum available in the NIST WebBook.[2]

| m/z | Relative Intensity (%) | Assignment (Tentative) |

| 114 | 100 | [M - CH₃]⁺ |

| 98 | 60 | [M - OCH₃]⁺ or [M - CH₂OH]⁺ |

| 86 | 85 | [M - C₂H₅O]⁺ |

| 70 | 45 | Further fragmentation |

| 56 | 70 | Further fragmentation |

| 43 | 95 | [C₃H₇]⁺ or [CH₃CO]⁺ |

Experimental Protocols

The following sections describe generalized experimental methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound would be dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum would be acquired on a spectrometer operating at a frequency of 300 MHz or higher. The data would be collected over a spectral width of approximately 0-12 ppm. Key parameters to be recorded would include chemical shifts (δ) in parts per million (ppm) relative to TMS, signal multiplicities (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J) in Hertz (Hz).

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would be acquired on the same spectrometer, typically at a frequency of 75 MHz or higher. The spectrum would be recorded over a spectral width of approximately 0-220 ppm. The chemical shifts of all unique carbon atoms would be reported in ppm relative to TMS.

Infrared (IR) Spectroscopy

The infrared spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer.

-

Gas-Phase IR: A small amount of the volatile sample would be introduced into a gas cell with infrared-transparent windows (e.g., NaCl or KBr). The spectrum would be recorded over the mid-infrared range, typically 4000-400 cm⁻¹.

-

Liquid-Phase IR: A thin film of the liquid sample would be placed between two salt plates (e.g., NaCl or KBr) and the spectrum recorded.

-

Attenuated Total Reflectance (ATR)-IR: A drop of the liquid sample would be placed directly onto the ATR crystal (e.g., diamond or germanium) of the spectrometer.

The resulting spectrum would show the absorption of infrared radiation as a function of wavenumber (cm⁻¹), revealing the presence of specific functional groups.

Mass Spectrometry (MS)

The mass spectrum would be acquired using a mass spectrometer equipped with an electron ionization (EI) source.

-

Sample Introduction: A small amount of the sample would be introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: In the EI source, the sample molecules would be bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions would be accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The abundance of each ion at a specific m/z value is measured by a detector, generating the mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a chemical compound like this compound.

Caption: A flowchart illustrating the general workflow for spectroscopic analysis.

References

An In-depth Technical Guide on 2,4-Dimethyl-4-hydroxymethyl-2-oxazoline

This technical guide provides a comprehensive overview of the physical properties, synthesis, and potential applications of 2,4-Dimethyl-4-hydroxymethyl-2-oxazoline. The information is intended for researchers, scientists, and professionals in the field of drug development and materials science.

Core Physical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₁₃NO⁛ | Calculated |

| Molecular Weight | 143.18 g/mol | [1] |

| CAS Number | Not available | N/A |

| Appearance | Likely a colorless liquid | Inferred |

| Boiling Point | Estimated to be > 200 °C | Inferred |

| Melting Point | Not available | N/A |

| Density | Not available | N/A |

| Solubility | Expected to be soluble in water and organic solvents like methanol and chloroform. | [2] |

Synthesis and Experimental Protocols

The synthesis of 2,4-disubstituted-2-oxazolines is well-documented in scientific literature. A general and efficient method involves the dehydrative cyclization of N-(2-hydroxyethyl)amides. Another common approach is the reaction of nitriles with amino alcohols.

General Synthesis of 2,4-Disubstituted-2-oxazolines from Nitriles and Amino Alcohols

This method is adapted from established procedures for synthesizing similar 2-oxazoline compounds.

Materials:

-

Acetonitrile

-

2-Amino-2-methyl-1,3-propanediol

-

Cadmium acetate dihydrate (catalyst)

-

Anhydrous solvent (e.g., toluene)

-

Inert gas (e.g., Argon)

Procedure:

-

A reaction flask is charged with 2-amino-2-methyl-1,3-propanediol, acetonitrile, and a catalytic amount of cadmium acetate dihydrate in an anhydrous solvent under an inert atmosphere.

-

The reaction mixture is heated to reflux and stirred for several hours.

-

The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The crude product is then purified using vacuum distillation or column chromatography to yield the desired 2,4-dimethyl-4-hydroxymethyl-2-oxazoline.

Potential Applications in Biomedical Fields

While specific studies on 2,4-Dimethyl-4-hydroxymethyl-2-oxazoline are limited, the broader class of poly(2-oxazoline)s (POx) has garnered significant attention for biomedical applications. These polymers are considered promising alternatives to poly(ethylene glycol) (PEG) due to their excellent biocompatibility, low immunogenicity, and high stability. The structural similarity of the POx backbone to polypeptides contributes to their "stealth" properties, reducing recognition by the immune system.

The versatility of 2-oxazoline monomers allows for the synthesis of polymers with tunable properties. This makes them suitable for a range of applications, including:

-

Drug Delivery: As building blocks for amphiphilic block copolymers that can self-assemble into micelles for encapsulating hydrophobic drugs.[2]

-

Gene Delivery: In the formation of polymer-DNA complexes (polyplexes) for therapeutic applications.

-

Biomaterials: For the development of hydrogels and coatings for medical devices.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for the synthesis and purification of a 2,4-disubstituted-2-oxazoline.

References

2,4-Dimethyl-2-oxazoline-4-methanol IUPAC name and synonyms

An In-depth Technical Guide on (2,4-dimethyl-4,5-dihydrooxazol-4-yl)methanol

This technical guide provides a detailed overview of (2,4-dimethyl-4,5-dihydrooxazol-4-yl)methanol, including its nomenclature, chemical properties, and a generalized synthesis protocol. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Chemical Identity and Nomenclature

The compound with the chemical formula C₆H₁₁NO₂ is a heterocyclic alcohol belonging to the oxazoline family.

IUPAC Name: (2,4-dimethyl-4,5-dihydrooxazol-4-yl)methanol[1]

Synonyms:

-

2,4-Dimethyl-2-oxazoline-4-methanol[1]

-

2,4-Dimethyl-4-hydroxymethyl-2-oxazoline[1]

-

4-Oxazolemethanol, 4,5-dihydro-2,4-dimethyl-[1]

Physicochemical Properties

A summary of the key physicochemical properties for (2,4-dimethyl-4,5-dihydrooxazol-4-yl)methanol is provided in the table below. The available data for this specific compound is limited in the public domain.

| Property | Value | Source |

| Molecular Formula | C₆H₁₁NO₂ | NIST WebBook[1] |

| Molecular Weight | 129.1570 g/mol | NIST WebBook[1] |

| CAS Registry Number | 39986-37-3 | NIST WebBook[1] |

| Reduced Pressure Boiling Point | 377 - 379 K at 0.020 bar | NIST WebBook[2] |

| IUPAC Standard InChI | InChI=1S/C6H11NO2/c1-5-7-6(2,3-8)4-9-5/h8H,3-4H2,1-2H3 | NIST WebBook[1] |

| IUPAC Standard InChIKey | YWLSGHOSSUXBJK-UHFFFAOYSA-N | NIST WebBook[1] |

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and characterization of chemical compounds. The National Institute of Standards and Technology (NIST) provides the following spectral data for this compound:

-

Infrared (IR) Spectrum: Available on the NIST WebBook. This can be used to identify the functional groups present in the molecule.[1]

-

Mass Spectrum (Electron Ionization): Available on the NIST WebBook, providing information about the mass-to-charge ratio of the molecule and its fragments, which aids in determining the molecular weight and structure.[1]

Experimental Protocols: A Generalized Synthesis Approach

A likely precursor for the synthesis of (2,4-dimethyl-4,5-dihydrooxazol-4-yl)methanol is 2-amino-2-methyl-1-propanol, which provides the 4-methyl and 4-hydroxymethyl substituents on the oxazoline ring. The 2-methyl group would be introduced by using acetic acid or a derivative.

General Experimental Protocol (Illustrative):

-

Reaction: Condensation and cyclization of 2-amino-2-methyl-1-propanol with acetic acid.

-

Reagents:

-

2-amino-2-methyl-1-propanol

-

Acetic acid

-

A suitable solvent for azeotropic water removal (e.g., toluene or xylene)

-

(Optional) A catalyst to facilitate the reaction.

-

-

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add equimolar amounts of 2-amino-2-methyl-1-propanol and acetic acid.

-

Add a sufficient volume of toluene or xylene to allow for efficient azeotropic removal of water.

-

Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed during the reaction.

-

Monitor the reaction progress by observing the amount of water collected and, if possible, by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete (no more water is formed), allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can then be purified by distillation under reduced pressure or by column chromatography on silica gel.

-

Applications and Relevance for Drug Development

Specific applications for (2,4-dimethyl-4,5-dihydrooxazol-4-yl)methanol in drug development or scientific research are not well-documented in the available literature. However, the broader class of oxazoline-containing compounds is of significant interest in medicinal chemistry and materials science.

-

Asymmetric Catalysis: Chiral oxazolines are widely used as ligands in asymmetric catalysis to synthesize enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry.

-

Polymer Science: 2-oxazolines are monomers used in the cationic ring-opening polymerization to produce poly(2-oxazoline)s (POx). These polymers are considered "pseudo-peptides" and have applications in drug delivery and biomaterials due to their biocompatibility and tunable properties.[3] The hydroxyl group in (2,4-dimethyl-4,5-dihydrooxazol-4-yl)methanol could serve as a site for further functionalization or for initiating polymerization.

-

Bioactive Molecules: The oxazoline ring is a structural motif found in some natural products with biological activity. Synthetic oxazoline derivatives are often explored for their potential as therapeutic agents.

Visualizations

Below is a conceptual workflow for the generalized synthesis of (2,4-dimethyl-4,5-dihydrooxazol-4-yl)methanol.

References

The Core Mechanism of Asymmetric Induction with Oxazoline Ligands: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the fundamental mechanisms underpinning asymmetric induction using chiral oxazoline ligands. It is designed to offer researchers, scientists, and professionals in drug development a comprehensive understanding of how these privileged ligands effectively transfer stereochemical information in a variety of catalytic transformations. This document details the synthesis of common oxazoline ligand families, the prevailing models of stereocontrol, quantitative data on their performance, and detailed experimental protocols for key reactions.

Introduction to Oxazoline Ligands in Asymmetric Catalysis

Chiral oxazoline-containing ligands are among the most successful and widely utilized classes of ligands in asymmetric catalysis.[1] Their popularity stems from their modular and straightforward synthesis from readily available chiral amino alcohols, allowing for fine-tuning of both steric and electronic properties.[1][2] These ligands, which include well-known families such as bis(oxazolines) (BOX), pyridyl-bis(oxazolines) (PyBOX), and phosphino-oxazolines (PHOX), form stable complexes with a wide range of transition metals, including copper, iron, palladium, rhodium, and scandium.[1][2][3][4] The resulting chiral catalysts have proven highly effective in a broad spectrum of enantioselective reactions, such as cyclopropanation, Diels-Alder and hetero-Diels-Alder reactions, Friedel-Crafts alkylations, hydrosilylations, and asymmetric allylic alkylations.[1][2][3]

The core of their efficacy lies in the C2-symmetric or pseudo-C2-symmetric scaffold of many oxazoline ligands, which simplifies the number of potential transition states in a catalytic cycle.[1] The chiral centers on the oxazoline rings are positioned in close proximity to the metal's coordination sphere, creating a well-defined chiral pocket that dictates the facial selectivity of substrate approach.[1]

The Basic Mechanism of Asymmetric Induction

The transfer of chirality from the oxazoline ligand to the product is primarily governed by steric repulsion between the bulky substituents on the oxazoline rings and the incoming substrate. The metal-ligand complex creates a chiral environment where one of the two possible transition states leading to the enantiomeric products is significantly lower in energy.

The general mechanism can be broken down into the following key steps:

-

Formation of the Chiral Catalyst: The oxazoline ligand coordinates to a metal precursor to form a catalytically active species. This is often done in situ by mixing the ligand and a metal salt.[1]

-

Substrate Coordination: The substrate coordinates to the Lewis acidic metal center of the chiral catalyst. In the case of bidentate substrates, this coordination can adopt a specific geometry (e.g., square-planar or tetrahedral) that is influenced by the ligand.

-

Stereoselective Transformation: The chiral environment created by the oxazoline ligand's substituents blocks one face of the coordinated substrate. The second reactant can therefore only approach from the less sterically hindered face, leading to the formation of one enantiomer in excess.

-

Product Release and Catalyst Regeneration: The product dissociates from the metal center, regenerating the active catalyst for the next catalytic cycle.

Logical Flow of Asymmetric Induction

The following diagram illustrates the logical relationship in a typical asymmetric catalytic cycle involving an oxazoline ligand.

A key aspect of this mechanism is the role of the bulky substituents on the oxazoline ring (e.g., tert-butyl, phenyl, isopropyl). These groups create a "chiral wall" that effectively shields one face of the substrate when it is coordinated to the metal center. The incoming reagent is then directed to the opposite, more accessible face. The C2-symmetry of many bis(oxazoline) ligands ensures that both sides of the metal center are equally effective at inducing chirality, leading to high enantioselectivities.

Data Presentation: Performance of Oxazoline Ligands

The effectiveness of asymmetric induction is typically quantified by the enantiomeric excess (ee) of the product, and in some cases, the diastereomeric ratio (dr). The following tables summarize the performance of various oxazoline ligands in key asymmetric transformations.

Copper-Catalyzed Asymmetric Cyclopropanation

| Ligand | Alkene | Diazoacetate | trans:cis | ee (trans) (%) | ee (cis) (%) | Yield (%) | Reference |

| (S,S)-t-Bu-BOX | Styrene | Ethyl | 73:27 | 99 | 97 | 85 | [1] |

| (S,S)-Ph-BOX | Styrene | Ethyl | 81:19 | 96 | 90 | 82 | [5] |

| (R)-i-Pr-PyBOX | Styrene | d-Menthyl | 90:10 | 90 | 85 | 95 | [1] |

Scandium-Catalyzed Asymmetric Diels-Alder Reaction

| Ligand | Dienophile | Diene | endo:exo | ee (endo) (%) | Yield (%) | Reference |

| (S,S)-Ph-PyBOX | N-Acryloyloxazolidinone | Cyclopentadiene | >99:1 | 96 | 91 | [3] |

| (S,S)-i-Pr-PyBOX | N-Acryloyloxazolidinone | Cyclopentadiene | >99:1 | 85 | 88 | [3] |

| (S,S)-t-Bu-PyBOX | N-Acryloyloxazolidinone | Cyclopentadiene | >95:5 | 96 | 94 | [3] |

Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)

| Ligand | Substrate | Nucleophile | ee (%) | Yield (%) | Reference |

| (S)-t-Bu-PHOX | 1,3-Diphenyl-2-propenyl acetate | Dimethyl malonate | 99 | 95 | [2] |

| (S)-i-Pr-PHOX | 1,3-Diphenyl-2-propenyl acetate | Dimethyl malonate | 98 | 96 | [2] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of a common oxazoline ligand and a representative catalytic reaction.

Synthesis of (S)-tert-Butyl-PHOX Ligand

This procedure is adapted from a robust and scalable method.[6][7]

Step 1: Amide Formation (L)-tert-leucinol is reacted with 2-bromobenzoyl chloride in the presence of a base (e.g., triethylamine) in a suitable solvent like dichloromethane (DCM) at 0 °C to room temperature. The resulting amide, 2-bromo-N-[(1S)-1-(hydroxymethyl)-2,2-dimethyl-propyl]-benzamide, is purified by recrystallization.[6]

Step 2: Oxazoline Formation The amide from Step 1 is dissolved in DCM and treated with methanesulfonyl chloride (MsCl) and triethylamine at 0 °C. The intermediate mesylate undergoes in-situ cyclization upon warming to room temperature to afford (S)-4-tert-butyl-2-(2-bromophenyl)-4,5-dihydrooxazole. The product is purified by extraction and chromatography.[6]

Step 3: Phosphination The bromo-oxazoline is coupled with diphenylphosphine using a copper(I) iodide catalyst, a diamine ligand (e.g., N,N'-dimethylethylenediamine), and cesium carbonate as a base in a solvent such as toluene. The reaction is typically heated, and upon completion, the (S)-tert-Butyl-PHOX ligand is purified by silica gel chromatography and crystallization.[6][7]

Copper-Catalyzed Asymmetric Cyclopropanation of Styrene

This protocol is a representative example of a BOX-ligand-mediated reaction.[1][5]

Materials:

-

(S,S)-tert-Butyl-BOX ligand (1 mol%)

-

Copper(I) trifluoromethanesulfonate benzene complex (CuOTf·C6H6) (1 mol%)

-

Styrene (1.0 equiv)

-

Ethyl diazoacetate (1.1 equiv)

-

Dichloromethane (DCM)

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), the (S,S)-tert-butyl-BOX ligand and CuOTf·C6H6 are dissolved in dry DCM. The solution is stirred at room temperature for 1 hour to form the active catalyst complex.

-

The flask is cooled to the desired reaction temperature (e.g., 0 °C or -20 °C), and styrene is added.

-

A solution of ethyl diazoacetate in DCM is added slowly via a syringe pump over several hours.

-

The reaction mixture is stirred at the same temperature until the starting materials are consumed (monitored by TLC or GC).

-

The reaction is quenched, and the solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the cyclopropane product.

-

The enantiomeric excess and diastereomeric ratio are determined by chiral GC or HPLC analysis.

Conclusion